molecular formula C8H8Cl2OS B2382074 2,5-Dichlorophenylthioethanol CAS No. 34650-12-9

2,5-Dichlorophenylthioethanol

Cat. No. B2382074
CAS RN: 34650-12-9
M. Wt: 223.11
InChI Key: BFQQDPZAFPEINL-UHFFFAOYSA-N
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Description

2,5-Dichlorophenylthioethanol is a chemical compound with the molecular formula C8H8Cl2OS . It is used in various applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of eight carbon atoms, eight hydrogen atoms, two chlorine atoms, one sulfur atom, and one oxygen atom . The molecular weight is 223.12 .


Physical And Chemical Properties Analysis

This compound has a melting point of 32 °C and a boiling point of 120-121 °C at a pressure of 0.35 Torr . The density of this compound is 1.4148 g/cm3 .

Scientific Research Applications

Enhanced Dechlorination in Environmental Science

Research demonstrates that chlorinated solvents like 1,2-Dichloroethane (1,2-DCA), which share characteristics with 2,5-Dichlorophenylthioethanol, pose a challenge for environmental remediation due to their recalcitrance towards dechlorination. Nano zerovalent iron (nZVI), coupled with dithionite, has shown potential in degrading over 90% of 1,2-DCA, indicating a novel approach for treating chlorinated compounds in environmental science (Nunez Garcia et al., 2016).

Bioelectrochemical Systems in Groundwater Remediation

Studies on the biodegradation of chlorinated compounds like 1,2-DCA in bioelectrochemical systems (BES) have shown significant results. The presence of redox mediators like anthraquinone-2,6-disulfonate (AQDS) enhanced the dechlorination of 1,2-DCA to ethene, which provides insights into the applicability of BES for groundwater remediation involving compounds related to this compound (Leitão et al., 2016).

Gold-Catalyzed C-S Bond Formation in Organic Chemistry

In organic chemistry, the gold-catalyzed reaction of α-thioallenes, similar to this compound, has been studied for the formation of 2,5-dihydrothiophenes. This research highlights the intricate mechanisms involved in such reactions, suggesting potential applications in synthesizing related compounds (Ando, 2010).

Reductive Dechlorination in Anaerobic Conditions

Research on the dechlorination of 1,2-DCA in anaerobic conditions using sequencing batch reactors indicates the potential for bioremediation of waters contaminated with chlorinated compounds. This study suggests that similar strategies could be explored for compounds like this compound (Gupta & Mali, 2008).

Synthesis of Aryl Dithiolethiones

The synthesis of aryl dithiolethiones, which are structurally related to this compound, has been investigated for their potential as hydrogen sulfide-releasing anti-inflammatory drugs. This research could be relevant in exploring the therapeutic applications of similar compounds (Zanatta et al., 2010).

Safety and Hazards

While specific safety data for 2,5-Dichlorophenylthioethanol is not available, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQQDPZAFPEINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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